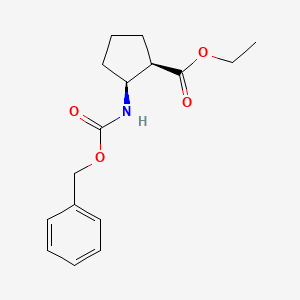

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLVBYDRFDRWTE-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a pivotal chiral building block in modern medicinal chemistry and drug development. Its constrained cyclopentane scaffold and defined stereochemistry make it a valuable precursor for a range of therapeutic agents, including carbocyclic nucleoside analogues with potent antiviral activity against viruses like HIV and Hepatitis B.[1] This guide provides a comprehensive overview of the synthetic strategies for obtaining this molecule with high enantiopurity, focusing on the underlying principles, field-proven methodologies, and practical experimental protocols designed for researchers and drug development professionals.

Introduction: Strategic Importance of the Target Molecule

The synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical development. The specific (1R,2S) stereoisomer of the Cbz-protected cis-2-aminocyclopentanecarboxylate scaffold is of high interest due to its role as a key intermediate.[2][3] The cyclopentane ring serves as a metabolically stable mimic of the ribose sugar in natural nucleosides, a modification that can significantly enhance the pharmacokinetic profile of a drug.[1] This guide dissects the critical aspects of its synthesis, emphasizing stereocontrol, which is paramount for achieving the desired biological activity.

Synthetic Strategy: A Logic-Driven Approach

The primary challenge in synthesizing this compound lies in the precise control of the two contiguous stereocenters on the cyclopentane ring. Several strategic approaches can be envisioned, each with distinct advantages.

-

Asymmetric Catalysis: This strategy involves the use of a chiral catalyst, often a rhodium complex with a chiral phosphine ligand, to induce enantioselectivity in a key bond-forming reaction, such as the hydrogenation of a prochiral cyclopentene precursor.[4][5] This method is elegant and can be highly efficient, directly generating the desired stereochemistry.

-

Enzymatic Resolution: Biocatalysis offers a powerful and highly selective method for separating enantiomers. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can differentiate between the enantiomers of a racemic precursor, such as (±)-ethyl 2-aminocyclopentanecarboxylate, by selectively catalyzing the hydrolysis or acylation of one enantiomer.[6][7]

-

Resolution by Diastereomeric Salt Formation: A classic and robust method for obtaining enantiopure amines involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid.[3] This forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization.

This guide will focus on a scalable and widely applicable strategy combining the synthesis of a racemic precursor followed by resolution via diastereomeric salt formation and subsequent amine protection. This approach is well-documented and provides a reliable pathway to the high-purity target molecule.

Overall Synthetic Workflow

The chosen pathway begins with the synthesis of the racemic cis-amino ester, proceeds through a critical resolution step to isolate the desired (1R, 2S)-enantiomer, and concludes with the protection of the amino group.

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, incorporating checkpoints and rationale grounded in established chemical principles.

Protocol 1: Synthesis of Racemic (±)-cis-Ethyl 2-Aminocyclopentanecarboxylate

This precursor can be synthesized via several routes. A common method involves the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by reductive amination.[8] The cis-isomer is often the thermodynamic product under specific reaction conditions. For the purpose of this guide, we will assume the availability of the racemic cis-amino ester precursor, (±)-cis-2-Amino-cyclopentanecarboxylic acid, which is commercially available or can be synthesized according to literature procedures.[3][9]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol details the resolution of racemic cis-ACPC ethyl ester using (D)-dibenzoyltartaric acid ((D)-DBTA), a method demonstrated to be effective and scalable.[3]

Materials:

-

Racemic (±)-cis-Ethyl 2-aminocyclopentanecarboxylate

-

(D)-Dibenzoyltartaric acid ((D)-DBTA)

-

Potassium carbonate (K₂CO₃)

-

Potassium bicarbonate (KHCO₃)

-

Diethyl ether

-

Ethanol

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Salt Formation:

-

Dissolve racemic (±)-cis-ethyl 2-aminocyclopentanecarboxylate (1.0 equiv) in a suitable solvent such as ethanol.

-

In a separate flask, dissolve (D)-DBTA (~0.5 equiv) in the same solvent, heating gently if necessary.

-

Slowly add the amine solution to the DBTA solution with stirring. An immediate precipitation of the diastereomeric salts is typically observed.

-

Allow the mixture to cool slowly to room temperature and then age, often at a reduced temperature (e.g., 4°C), to ensure complete crystallization. The rationale here is that one diastereomeric salt, in this case, the one formed from the (1R,2S)-amine and (D)-DBTA, will be significantly less soluble than the other, allowing for its selective isolation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove the more soluble diastereomer and any impurities.

-

The enantiomeric purity of the salt can be checked at this stage by liberating a small sample of the amine and analyzing it via chiral HPLC. If necessary, the salt can be recrystallized to enhance its diastereomeric excess.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of diethyl ether and an aqueous solution of potassium carbonate and potassium bicarbonate.[3]

-

Stir the mixture vigorously until all solids have dissolved. The base neutralizes the tartaric acid derivative, liberating the free amine into the organic layer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous phase several more times with diethyl ether to ensure complete recovery of the product.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield pure Ethyl (1R,2S)-2-aminocyclopentanecarboxylate as an oil or low-melting solid.

-

Protocol 3: Cbz Protection of the Chiral Amine

The final step is the protection of the nucleophilic amino group as a carbamate. The benzyloxycarbonyl (Cbz) group is ideal as it is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]

Materials:

-

Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, ~1.1 equiv)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve the chiral amino ester (1.0 equiv) in a suitable solvent like DCM.

-

In a separate flask, prepare an aqueous solution of sodium carbonate (~2.0 equiv).

-

Combine the organic solution and the aqueous base in a reaction flask equipped with a magnetic stirrer and cool the mixture to 0-5°C in an ice bath. This biphasic setup under Schotten-Baumann conditions is standard for acylating water-soluble amines.[10]

-

-

Addition of Cbz-Cl:

-

While stirring the biphasic mixture vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5°C.[10] The low temperature is critical to control the exothermic reaction and prevent the decomposition of the acid chloride. The base serves to neutralize the HCl byproduct, driving the reaction to completion.

-

Causality: Maintaining a pH between 8 and 10 is crucial. A pH that is too low allows Cbz-Cl to decompose, while a pH that is too high can risk racemization of the stereocenter adjacent to the ester.[11]

-

-

Reaction and Work-up:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound, as a pure solid or oil.[2]

-

Reaction Mechanism: Cbz Protection

The mechanism is a classic nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Caption: Mechanism of Cbz protection of an amine.

Data Summary & Characterization

The successful synthesis must be validated by rigorous analytical characterization.

| Parameter | Specification | Analytical Method |

| Chemical Identity | Matches structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥95%[2] | HPLC, ¹H NMR |

| Enantiomeric Excess | >98% ee | Chiral HPLC |

| Molecular Formula | C₁₆H₂₁NO₄[2] | High-Res Mass Spec |

| Molecular Weight | 291.34 g/mol [2] | Mass Spec |

Conclusion

The synthesis of this compound is a well-defined process that hinges on a robust strategy for stereochemical control. The detailed methodology, combining classical diastereomeric salt resolution with standard protection chemistry, provides a reliable and scalable route to this high-value chiral intermediate. The protocols and scientific rationale presented in this guide offer researchers a solid foundation for producing this key building block, thereby facilitating the discovery and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

A Technical Guide to Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate: A Constrained Scaffold for Advanced Therapeutics

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids and conformationally restricted scaffolds are critical tools in achieving these goals. Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate (CAS Number: 1140972-27-5) emerges as a chiral building block of significant interest, embodying key structural features that address contemporary challenges in medicinal chemistry.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

This molecule uniquely combines three structurally significant motifs:

-

A chiral cis-1,2-disubstituted cyclopentane ring , which acts as a rigid scaffold, mimicking peptide turns or serving as a bioisostere for labile sugar moieties in nucleoside analogues.[]

-

A protected amine in the form of a Carboxybenzyl (Cbz) group, a cornerstone of peptide chemistry that allows for controlled, stepwise synthetic elaborations.[4]

-

An ethyl ester functionality, providing a versatile handle for further chemical modification or for use as a prodrug element.[1]

The defined (1R,2S) stereochemistry of this compound is crucial, as biological targets are exquisitely sensitive to the three-dimensional arrangement of interacting molecules. Its application extends from the rational design of peptidomimetics to its emerging role as a key component in the linkers of Proteolysis Targeting Chimeras (PROTACs), where conformational control is essential for therapeutic efficacy.[5][6]

Physicochemical Properties & Data

A thorough understanding of a building block's fundamental properties is the foundation of its effective use in synthesis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1140972-27-5 | [2][7] |

| Molecular Formula | C₁₆H₂₁NO₄ | [2] |

| Molecular Weight | 291.34 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature in a dry environment | [1] |

Strategic Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective creation and resolution of its precursor, cis-2-aminocyclopentanecarboxylate. The overall synthetic strategy can be visualized as a three-stage process: formation of the racemic core, chiral resolution, and final protection.

References

Stereochemistry of Cbz-Protected Cyclopentane Amino Esters: A Guide to Synthesis, Control, and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-based amino acids represent a critical class of conformationally constrained scaffolds used extensively in drug discovery and peptidomimetic design.[1][2][3] Their rigid five-membered ring structure reduces the conformational flexibility inherent in linear peptide chains, which can lead to enhanced binding affinity, metabolic stability, and cell permeability.[1][4] The control of stereochemistry at the multiple chiral centers on the cyclopentane ring is paramount, as the specific three-dimensional arrangement of substituents dictates biological activity. This guide provides a comprehensive overview of the synthesis of Cbz-protected cyclopentane amino esters, with a deep focus on the strategies for achieving stereochemical control and the analytical methods required for definitive characterization. We will explore the causality behind experimental choices, from the selection of starting materials to the nuances of asymmetric induction and stereoisomer separation.

The Strategic Importance of Conformational Constraint

In medicinal chemistry, the principle of conformational constraint is a powerful tool. Natural peptides often suffer from drawbacks as therapeutic agents, including poor bioavailability and rapid degradation by proteases.[5] By incorporating rigid structural elements, such as the cyclopentane ring, into a peptide backbone, we can lock the molecule into a specific, biologically active conformation.[1][3] This pre-organization for binding to a target receptor or enzyme can significantly increase potency and selectivity.

The carbobenzyloxy (Cbz) protecting group is a cornerstone of peptide synthesis, valued for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[6][][8][9] When combined with a cyclopentane amino ester core, the Cbz-protected building block becomes an invaluable tool for the stepwise synthesis of complex peptidomimetics and other bioactive molecules.[6]

Synthetic Pathways to the Cyclopentane Core

The construction of the substituted cyclopentane ring with the desired amino and ester functionalities can be approached through several strategic routes. The choice of pathway is often dictated by the desired substitution pattern and stereochemical outcome.

Intramolecular Cyclization: The Dieckmann Condensation

The Dieckmann condensation is a robust and widely used method for forming five-membered rings through the intramolecular cyclization of 1,6-diesters.[10][11][12][13] This reaction, which proceeds via an intramolecular Claisen condensation mechanism, is highly effective for synthesizing cyclopentanone derivatives that serve as key precursors to the target amino esters.[12][13][14]

The causality here is straightforward: by starting with a linear adipate derivative (a 1,6-diester), the base-catalyzed enolate formation and subsequent intramolecular nucleophilic attack are sterically and energetically favored to form a stable five-membered ring.[12] The resulting β-keto ester can then be further functionalized to introduce the amino group.

Caption: Dieckmann condensation workflow for cyclopentane synthesis.

Asymmetric Conjugate Addition Reactions

A more advanced and stereoselective approach involves the conjugate addition of a chiral nucleophile to a cyclopentene-derived acceptor. This method offers excellent control over the formation of new stereocenters. A prominent example is the highly diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester like tert-butyl cyclopent-1-enecarboxylate.[15][16]

The expertise in this protocol lies in the choice of the chiral lithium amide. For instance, using lithium (S)-N-benzyl-N-α-methylbenzylamide reliably directs the addition to form the (1R,2S) stereoisomer.[15] This self-validating system ensures that the absolute stereochemistry of the product is predetermined by the chirality of the reagent. The initially formed cis-adduct can often be epimerized to the corresponding trans-isomer by treatment with a base, providing access to a different set of stereoisomers from a common intermediate.[16][17]

Mastering Stereochemical Control

The biological function of cyclopentane amino esters is critically dependent on their stereochemistry. With at least two stereocenters (at C1 and C2), four possible stereoisomers exist (cis and trans diastereomers, each as a pair of enantiomers).

Diastereoselective Synthesis

As mentioned, conjugate addition reactions are powerful tools for establishing relative stereochemistry (cis vs. trans). The reaction of a chiral lithium amide with a cyclopentene carboxylate typically proceeds via a transition state that minimizes steric hindrance, leading to the preferential formation of one diastereomer.[15][18] For example, a tandem conjugate addition-cyclization protocol using lithium (R)-N-benzyl-N-α-methylbenzylamide on an open-chain dienoate has been shown to produce trans-C(1)-C(2)-stereoisomers with high selectivity.[18]

Enantioselective Synthesis & Chiral Resolution

Achieving enantiomeric purity is the next critical step. This can be accomplished through two primary strategies:

-

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to favor the formation of one enantiomer over the other. The use of homochiral lithium amides is a prime example of an auxiliary-based approach where the chirality is transferred from the reagent to the product.[15][18]

-

Chiral Resolution: Separating a racemic mixture of enantiomers. This can be done by derivatizing the racemic amino ester with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively acts on one enantiomer, allowing for the separation of the reacted and unreacted forms.[17][19]

| Method | Principle | Typical Outcome | Reference |

| Conjugate Addition | Use of a homochiral lithium amide (e.g., (S)-N-benzyl-N-α-methylbenzylamide). | High diastereoselectivity (e.g., 6:1 dr) for the cis-adduct. | [15] |

| Epimerization | Base-mediated equilibration of the C1 stereocenter. | Converts the kinetically favored cis-isomer to the thermodynamically favored trans-isomer. | [16][17] |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer in a racemic mixture. | Separation of one pure enantiomer from the remaining racemate. | [17] |

| Chiral Resolution | Formation of diastereomeric salts with a chiral acid (e.g., mandelic acid). | Separation of diastereomers via crystallization, followed by removal of the resolving agent. | [17] |

Analytical Verification of Stereochemistry

Once a synthesis is complete, rigorous analytical techniques are required to confirm the relative and absolute stereochemistry of the Cbz-protected cyclopentane amino ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the relative stereochemistry (cis or trans) and assessing the overall structure and purity of the compound.

-

¹H NMR: The coupling constants (J-values) between protons on the cyclopentane ring can provide crucial information about their dihedral angles and, consequently, their relative orientation.

-

¹³C NMR: The number of unique carbon signals directly indicates the molecule's symmetry. A meso compound (an achiral molecule with chiral centers) will have fewer signals than a chiral compound due to a plane of symmetry.[20] For cyclopentane derivatives, the non-planar "envelope" and "twist" conformations lead to complex spectra, but computational analysis can help correlate observed shifts with specific stereoisomers.[21][22][23][24]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of a sample.[25] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective for separating amino acid derivatives.[25][26] Direct analysis of underivatized amino acids can be challenging, but derivatization, such as with the Cbz group, often improves chromatographic behavior.[26]

Caption: A logical workflow for isomer stereochemistry confirmation.[20]

Experimental Protocols

The following protocols are provided as trusted, field-proven methodologies for the synthesis and analysis of Cbz-protected cyclopentane amino esters.

Protocol: Cbz-Protection of an Amino Ester

This protocol describes the standard procedure for introducing the Cbz protecting group onto an amino ester.[8]

-

Dissolution: Dissolve the amino ester hydrochloride salt (1.0 equivalent) in a 1:1 mixture of dichloromethane and water. Cool the mixture to 0 °C in an ice bath.

-

Basification: Add sodium carbonate (2.5 equivalents) portion-wise while stirring vigorously to neutralize the hydrochloride and free the amine.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the biphasic mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer. Wash it sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol: Chiral HPLC Analysis

This protocol outlines a general method for determining the enantiomeric excess of a Cbz-protected amino ester.[25][26]

-

Column Selection: Choose an appropriate chiral stationary phase. A polysaccharide-based column such as Chiralpak AD-H (amylose-based) is a robust starting point for amino acid esters.[25]

-

Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (for the Cbz group)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Protocol: Cbz-Deprotection via Catalytic Hydrogenolysis

This protocol describes the clean and efficient removal of the Cbz group to liberate the free amine.[8][27]

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amino ester (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, typically from a balloon) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino ester.

References

- 1. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. scispace.com [scispace.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 10. fiveable.me [fiveable.me]

- 11. organicreactions.org [organicreactions.org]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 14. youtube.com [youtube.com]

- 15. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 17. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dalalinstitute.com [dalalinstitute.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. yakhak.org [yakhak.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. glaserr.missouri.edu [glaserr.missouri.edu]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of the carboxybenzyl (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas marked a pivotal moment in chemical biology, transforming peptide synthesis from an uncontrolled art into a precise science.[1][2] By providing a robust yet selectively removable shield for the highly reactive amino group, the Cbz group enabled the first stepwise, sequence-controlled synthesis of peptides. This guide offers a deep technical exploration of the Cbz group, grounded in field-proven insights. We will dissect its mechanism of action, detail its introduction and cleavage protocols, analyze its strategic orthogonality with other common protecting groups, and evaluate its advantages and limitations. This document serves as an essential resource for researchers and process chemists engaged in peptide synthesis and complex molecule development, reaffirming the Cbz group's enduring legacy and continued relevance in modern organic synthesis.[3]

The Genesis of Controlled Peptide Synthesis: A Foundational Challenge

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable, largely unsolved problem.[1] The core challenge lay in the bifunctional nature of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxyl group of one amino acid, that activated molecule could just as readily react with the amino group of another identical, unmasked amino acid. This led to uncontrolled polymerization, yielding intractable mixtures and preventing the construction of specific polypeptide chains.[1]

The Carboxybenzyl (Cbz) Group: A Revolutionary Solution

The breakthrough came from Bergmann and Zervas, who introduced the carboxybenzyl group as a temporary "mask" for the amine.[4] By reacting an amino acid with benzyl chloroformate (Cbz-Cl), they converted the highly nucleophilic amine into a significantly less reactive carbamate.[3][5] This transformation effectively "quiets" the amine, allowing chemists to selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1] The genius of the Cbz group lies in its dual nature: it is stable enough to withstand the conditions of peptide coupling but can be cleanly removed under specific, mild conditions that do not cleave the newly formed peptide bonds.[1][6]

Key Characteristics of the Cbz Group

The success and longevity of the Cbz group are attributable to a combination of favorable properties:

-

Ease of Introduction : The protection reaction, typically a Schotten-Baumann reaction with benzyl chloroformate, is high-yielding and proceeds under mild basic conditions.[1][4]

-

Robust Stability : Cbz-protected amines exhibit excellent stability across a wide range of conditions, including basic and mildly acidic media, which provides great flexibility for subsequent synthetic steps.[1]

-

Facile and Selective Removal : The group is most commonly and cleanly removed by catalytic hydrogenolysis, a mild process that releases the free amine along with volatile byproducts (toluene and CO₂).[6][7] Alternative methods using strong acids also exist.[1]

-

Orthogonality : The unique cleavage condition of hydrogenolysis makes the Cbz group orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][7] This orthogonality is the cornerstone of modern multi-step synthesis, enabling the selective deprotection of different functional groups within the same molecule.[8]

Methodologies in Practice: Experimental Protocols

The reliable application of the Cbz group depends on well-established protocols for its introduction and removal.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This method involves the acylation of the amino acid with benzyl chloroformate under aqueous basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.[1][4]

Step-by-Step Methodology:

-

Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath (0-5 °C). The cold temperature helps control the exothermic reaction and minimizes hydrolysis of the Cbz-Cl reagent.[1]

-

Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1] Maintaining a pH between 8 and 10 is crucial; lower pH leads to reagent decomposition, while higher pH can risk racemization of the chiral amino acid.[9]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up : Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification & Precipitation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate of the newly formed Cbz-amino acid, causing it to precipitate from the solution.[1][4]

-

Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[4] Further purification can be achieved by recrystallization.[10]

Diagram of Cbz Protection Mechanism:

Caption: Mechanism of N-Cbz protection via Schotten-Baumann reaction.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal. It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[6][11]

Step-by-Step Methodology:

-

Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]

-

Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11] Caution: The Pd/C catalyst can be pyrophoric, especially after filtration, and should be handled with care, ensuring it remains wet.[1]

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-and-fill cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1][11]

-

Monitoring : Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed during this step.[1]

Diagram of Cbz Deprotection by Hydrogenolysis:

Caption: Cbz deprotection via catalytic hydrogenolysis yields the free amine.

Alternative Deprotection Methods

While hydrogenolysis is preferred, alternative methods are available for substrates incompatible with hydrogenation (e.g., those containing sulfur or reducible double bonds).

-

Catalytic Transfer Hydrogenation : This safer alternative avoids the use of flammable H₂ gas.[11] A hydrogen donor like ammonium formate, formic acid, or cyclohexene is used with the Pd/C catalyst.[11][12] The reaction is typically stirred at room temperature or with gentle heating.[11]

-

Acid-Mediated Cleavage : Strong acidic conditions, such as 33% hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group.[1][3] This method is harsher and less common, as it can affect other acid-labile protecting groups, but it provides a valuable option when hydrogenation is not feasible.[3]

Quantitative Analysis

The efficiency of Cbz protection and deprotection is a key factor in its utility. The following tables summarize representative data.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

Table 2: Comparison of Cbz Deprotection Methods [1][3]

| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH/EtOH, rt | Very mild, high yielding, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, S-containing residues); catalyst can be pyrophoric |

| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, rt | Avoids flammable H₂ gas, safer for scale-up | Can require heating; may be slower than direct hydrogenation |

| Acidolysis | HBr (33%) in Acetic Acid, rt | Useful for hydrogenation-sensitive substrates | Harsh conditions, requires special handling, can cleave other acid-labile groups |

| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful method | Demanding experimental conditions, not widely used |

Strategic Implementation: The Power of Orthogonality

The concept of orthogonality is critical in multi-step synthesis, allowing for the sequential removal of different protecting groups without affecting others.[8] The Cbz group is a key player in orthogonal strategies due to its unique removal condition.

-

Cbz/Boc Strategy : The Cbz group is stable to the trifluoroacetic acid (TFA) used to remove the Boc group.

-

Cbz/Fmoc Strategy : The Cbz group is stable to the piperidine base used to remove the Fmoc group.

This orthogonality makes Cbz particularly valuable for:

-

Solution-Phase Synthesis : Historically, Cbz was the workhorse for the solution-phase synthesis of peptide fragments that were later coupled to form larger proteins.[3]

-

Side-Chain Protection : In Boc-based solid-phase peptide synthesis (SPPS), Cbz derivatives (like 2-Cl-Z) are often used to protect the side chain of lysine.[13]

-

Synthesis of Complex Peptides : In complex syntheses, such as for cyclic peptides, the Cbz group can be used to protect a specific amine that needs to be unmasked at a late stage for cyclization or conjugation, while the main chain is assembled using Fmoc or Boc chemistry.[3]

Diagram of an Orthogonal Protection Strategy:

Caption: Orthogonal workflow using Fmoc, Boc, and Cbz protecting groups.

Advantages and Limitations

While highly effective, the Cbz group has a distinct profile of advantages and disadvantages that chemists must consider.

Advantages

-

Cost-Effectiveness : Benzyl chloroformate is generally more economical than the reagents used for Boc and Fmoc protection, making it attractive for large-scale synthesis.[10]

-

Induces Crystallinity : Cbz-protected amino acids and small peptides are often crystalline solids.[9][10] This property can greatly simplify purification by recrystallization, avoiding the need for chromatography, which is a significant advantage in process chemistry.[10]

-

Reduced Racemization Potential : The urethane structure of the Cbz-protected amine helps to suppress the formation of racemization-prone oxazolone intermediates during peptide coupling, particularly in solution-phase synthesis.[10]

Limitations

-

Incompatibility with Hydrogenolysis : The primary deprotection method, catalytic hydrogenolysis, is incompatible with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some sulfur-containing amino acids (like methionine and cysteine), which can poison the catalyst.[14]

-

Harshness of Acidic Cleavage : The alternative deprotection method using HBr/acetic acid is harsh and lacks selectivity, potentially cleaving other acid-sensitive groups.[3]

-

Reagent Hazards : Benzyl chloroformate is a lachrymator and is water-sensitive.[15][16] Its synthesis traditionally involves phosgene, a highly toxic gas, although non-phosgene routes are now available.[17][18]

Conclusion: The Enduring Legacy of the Cbz Group

The carboxybenzyl protecting group, one of the oldest tools in the peptide chemist's arsenal, remains a cornerstone of organic synthesis.[3] Its discovery was a watershed moment, enabling the rational and systematic construction of peptides for the first time. While modern solid-phase synthesis is often dominated by Fmoc and Boc strategies, the Cbz group's unique stability profile, orthogonality, and practical advantages ensure its continued and strategic application. For researchers and drug development professionals, a thorough understanding of the Cbz group's chemistry, from its mechanistic underpinnings to its practical application, is essential for the innovative design and efficient execution of complex molecular syntheses.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 16. Benzyl Chloroformate [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

The Art of Asymmetry: A Technical Guide to Chiral Cyclopentanecarboxylate Derivatives in Modern Drug Discovery

Abstract

The cyclopentane ring, a ubiquitous scaffold in a multitude of natural products and pharmaceuticals, presents a unique set of stereochemical challenges and synthetic opportunities. When functionalized with a carboxylate group and possessing defined chirality, these five-membered carbocycles become powerful building blocks in the design and synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis and application of chiral cyclopentanecarboxylate derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental importance of chirality in pharmacology, dissect key asymmetric synthetic strategies with detailed protocols, and present a comparative analysis of their efficiencies. Furthermore, this guide will illuminate the mechanistic underpinnings of these transformations, offering insights into the rational design of stereoselective reactions. Finally, we will address the current challenges and future directions in this dynamic field, providing a forward-looking perspective for the next generation of drug discovery.

The Chirality Mandate in Drug Design: Why Enantiopurity Matters

In the intricate lock-and-key model of drug-receptor interactions, the three-dimensional arrangement of atoms is paramount. Chirality, the property of non-superimposable mirror images, means that enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The human body, being a chiral environment, often interacts preferentially with one enantiomer, the "eutomer," which is responsible for the desired therapeutic effect. The other enantiomer, the "distomer," can be inactive, less active, or in some notorious cases, responsible for adverse effects.[3]

The U.S. Food and Drug Administration (FDA) has recognized the critical importance of stereochemistry in drug development, issuing guidelines that encourage the development of single-enantiomer drugs.[2][3] This regulatory landscape has propelled the demand for robust and efficient methods for asymmetric synthesis, enabling the production of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral cyclopentanecarboxylate derivatives are key players in this arena, serving as versatile intermediates for a range of therapeutic agents, from antiviral carbocyclic nucleosides to anti-inflammatory prostaglandins.[2][4]

Asymmetric Synthesis of Chiral Cyclopentanecarboxylate Derivatives: A Strategic Overview

The construction of a chiral cyclopentane ring with multiple, well-defined stereocenters is a formidable synthetic challenge. Several powerful strategies have emerged to address this, each with its own set of advantages and limitations. This section will explore some of the most impactful methodologies.

Organocatalytic Asymmetric Michael Addition: A Metal-Free Approach

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysis. Chiral amines, ureas, and squaramides are among the catalysts that have proven highly effective in promoting enantioselective Michael additions to form chiral cyclopentane scaffolds.[5][6][7]

The core principle of this approach involves the activation of the Michael donor or acceptor by the chiral organocatalyst, leading to a stereocontrolled carbon-carbon bond formation. For instance, a chiral secondary amine can react with an aldehyde to form a transient enamine, which then undergoes a highly enantioselective Michael addition to a nitroalkene or other suitable acceptor. Subsequent intramolecular reactions can then forge the cyclopentane ring.[5]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition-Cyclization Cascade [8]

This protocol describes the synthesis of a chiral 3-substituted cyclopentane-1,2-dione derivative via an organocatalytic Michael addition-cyclization cascade.

Materials:

-

Cyclopentane-1,2-dione

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Chiral diphenylprolinol silyl ether catalyst

-

Organic solvent (e.g., chloroform)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of cyclopentane-1,2-dione (1.0 equiv.) and the α,β-unsaturated aldehyde (1.2 equiv.) in chloroform at room temperature, add the chiral diphenylprolinol silyl ether catalyst (10 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the bicyclic hemiacetal product.

Causality: The chiral secondary amine catalyst forms a chiral enamine with the cyclopentane-1,2-dione, which then attacks the α,β-unsaturated aldehyde in a highly stereoselective manner. The resulting intermediate undergoes an intramolecular cyclization to form the bicyclic hemiacetal. The stereochemistry of the final product is dictated by the chirality of the catalyst.

Domino Reactions: The Elegance of Tandem Transformations

Domino, or cascade, reactions offer a highly efficient and atom-economical approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates. Rhodium-catalyzed domino sequences have been particularly successful in the asymmetric synthesis of highly functionalized cyclopentanes.

These reactions often initiate with the formation of a rhodium-carbenoid, which then triggers a cascade of pericyclic reactions, such as[2][4]-sigmatropic rearrangements and oxy-Cope rearrangements, to construct the cyclopentane ring with exceptional stereocontrol.

Diagram: Rhodium-Catalyzed Domino Sequence for Chiral Cyclopentane Synthesis

Caption: A schematic representation of a rhodium-catalyzed domino reaction for the synthesis of chiral cyclopentanecarboxylate derivatives.

Asymmetric Cycloaddition Reactions: Building Rings with Precision

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of chiral cyclopentanecarboxylate synthesis, these reactions often involve the reaction of a three-atom component with a two-atom component, facilitated by a chiral catalyst.

For instance, the organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides can produce cis-cyclopentane-1,2-diamine derivatives with high diastereoselectivity.[9] These diamine derivatives can then be further functionalized to yield chiral cyclopentanecarboxylates.

Enzymatic Resolutions: Nature's Catalysts for Enantiopurity

Enzymatic resolutions offer a highly selective and environmentally friendly method for separating enantiomers from a racemic mixture. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic cyclopentane derivative, leaving the other enantiomer unreacted and thus resolved.[10][11] This method is particularly useful when a racemic synthesis is more straightforward than an asymmetric one.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentenol [12]

This protocol describes the kinetic resolution of a racemic cis-4-aminocyclopent-2-en-1-ol derivative.

Materials:

-

Racemic cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol

-

Candida antarctica Lipase B (CAL-B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve the racemic aminocyclopentenol (1.0 equiv.) in tert-butyl methyl ether.

-

Add the acyl donor, vinyl acetate (2.0 equiv.).

-

Add immobilized Candida antarctica Lipase B (50-100 mg per gram of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

-

Filter off the enzyme and wash it with the solvent.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Separate the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography.

Causality: The lipase selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leading to a mixture of the acylated product and the unreacted alcohol of the opposite configuration. By stopping the reaction at around 50% conversion, both the product and the remaining starting material can be obtained with high enantiomeric excess.

Data-Driven Comparison of Synthetic Strategies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the required level of stereocontrol, and scalability. The following table provides a comparative overview of the discussed methods.

| Synthetic Strategy | Catalyst/Reagent | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Limitations |

| Organocatalytic Michael Addition | Chiral amines, ureas, squaramides | 80-99 | 70-95 | Metal-free, mild conditions, readily available catalysts. | Substrate scope can be limited. |

| Rhodium-Catalyzed Domino Reaction | Chiral Rh(II) carboxylates | 90-99 | 60-90 | High atom economy, formation of multiple stereocenters in one pot. | Requires specialized diazo substrates, catalyst cost. |

| Asymmetric [3+2] Cycloaddition | Chiral Lewis acids, organocatalysts | 85-98 | 75-90 | Convergent approach, good control of relative stereochemistry. | Can require multi-step synthesis of starting materials. |

| Enzymatic Resolution | Lipases, esterases | >95 | <50 (for each enantiomer) | High enantioselectivity, mild conditions, environmentally friendly. | Theoretical maximum yield of 50% for each enantiomer. |

Applications in Drug Discovery: Case Studies

The utility of chiral cyclopentanecarboxylate derivatives is best illustrated through their application in the synthesis of marketed drugs and important biological probes.

-

Carbocyclic Nucleosides: These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. This modification often imparts increased metabolic stability. The asymmetric synthesis of the chiral cyclopentane core is a critical step in the total synthesis of antiviral drugs like Abacavir and Entecavir.[4][13]

-

Prostaglandins: This class of lipid compounds exhibits a wide range of physiological effects and are used in the treatment of various conditions, including glaucoma and ulcers. The synthesis of prostaglandins and their analogues heavily relies on the stereoselective construction of a functionalized cyclopentane core.[2][14][15]

Challenges and Future Perspectives

Despite the significant progress in the asymmetric synthesis of chiral cyclopentanecarboxylate derivatives, several challenges remain. The construction of cyclopentanes with multiple contiguous stereocenters, particularly quaternary stereocenters, remains a formidable task. Furthermore, the development of catalytic systems that are more sustainable, cost-effective, and have a broader substrate scope is an ongoing area of research.

The future of this field lies in the development of novel catalytic concepts, including the use of cooperative catalysis, where two or more catalysts work in concert to achieve a desired transformation with high efficiency and selectivity. The integration of flow chemistry and biocatalysis is also expected to play a crucial role in the development of more sustainable and scalable synthetic processes. As our understanding of biological systems deepens, the demand for structurally diverse and enantiomerically pure chiral cyclopentanecarboxylate derivatives will undoubtedly continue to grow, driving further innovation in asymmetric synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Item - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - figshare - Figshare [figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Prostaglandin synthesis via two-component coupling. Highly efficient synthesis of chiral prostaglandin intermediates 4-alkoxy-2-alkyl-2-cyclopenten-1-one and 4-alkoxy-3-alkenyl-2-methylenecyclopentan-1-one. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

An In-depth Technical Guide to the Discovery and Significance of cis-(1R,2S)-2-Aminocyclopentanecarboxylic Acid Precursors

Abstract

This technical guide provides a comprehensive overview of cis-(1R,2S)-2-aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development. We will explore its initial discovery as a natural product, delve into the strategic development of its synthetic precursors, and present a comparative analysis of key manufacturing methodologies. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into scalable synthesis, stereochemical control, and the rationale behind experimental design. Detailed, step-by-step protocols for benchmark synthetic routes are provided to facilitate practical application.

Introduction: The Emergence of a Structurally Unique Building Block

The world of peptide and small molecule therapeutics is in a constant search for novel scaffolds that offer improved potency, selectivity, and metabolic stability. Unnatural amino acids, particularly those with constrained conformations, have emerged as critical tools in this quest.[1] By restricting the rotational freedom of a molecule, these building blocks can pre-organize a pharmacophore into its bioactive conformation, reducing the entropic penalty of binding to a biological target and often leading to enhanced affinity and specificity.[1]

Within this class, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid (also known as cis-ACPC) holds a prominent position. Its significance was first highlighted with the discovery of Cispentacin , an antifungal antibiotic isolated from the culture broth of a Bacillus cereus strain.[2][3] Spectroscopic analysis and subsequent chemical synthesis confirmed its structure as the (1R,2S) stereoisomer of 2-aminocyclopentanecarboxylic acid.[2][3] Cispentacin demonstrated potent anti-Candida activity and remarkable therapeutic efficacy in animal models of systemic fungal infections.[2][4]

Beyond its intrinsic antifungal properties, the rigid cyclopentane backbone of cis-ACPC makes it a valuable precursor for:

-

Peptidomimetics: Creating peptide analogues with enhanced resistance to enzymatic degradation.[5]

-

Foldamers: Constructing synthetic oligomers that adopt stable, predictable secondary structures, such as helices, mimicking natural peptides.

-

GABA Analogues: Serving as a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), enabling studies of receptor binding and function.[6][7]

The successful application of this versatile building block is, however, entirely dependent on the availability of enantiomerically pure material. The development of scalable, stereocontrolled, and economically viable synthetic routes from fundamental precursors is therefore a subject of intense research and critical importance for the pharmaceutical industry.

Strategic Pathways to Enantiopure cis-(1R,2S)-ACPC: A Comparative Analysis

The synthesis of a chiral molecule with two adjacent stereocenters like cis-ACPC presents a significant chemical challenge. The goal is to control both the relative (cis) and absolute ((1R,2S)) stereochemistry. Over the past decades, three principal strategies have emerged, each originating from different types of precursors and offering a distinct set of advantages and disadvantages.

Strategy 1: Asymmetric Michael Addition

This elegant approach builds the stereochemistry directly into the molecule through a substrate-controlled conjugate addition. It typically involves the reaction of a chiral lithium amide with an α,β-unsaturated ester precursor.

-

Core Precursors: An α,β-unsaturated ester (e.g., tert-butyl cyclopentene-1-carboxylate) and a chiral amine (e.g., N-benzyl-N-α-methylbenzylamine) to form the homochiral lithium amide.[8]

-

Mechanism & Rationale: The chiral auxiliary on the lithium amide directs the nucleophilic attack on the cyclopentene ring from a specific face, establishing the desired stereochemistry in a single step. The bulky groups on the chiral amine effectively shield one face of the enolate intermediate, leading to highly stereoselective protonation to yield the cis product.

-

Field Insights: While offering excellent stereocontrol, this method often requires cryogenic temperatures (-78 °C) and the use of strong bases like n-butyllithium, which can present challenges for large-scale industrial synthesis.[9] Subsequent removal of the chiral auxiliary is also required.

Strategy 2: Diastereoselective Reductive Amination

This is one of the most robust and scalable methods reported to date. It begins with a symmetric, achiral keto-ester and introduces chirality via a chiral amine, which acts as a recoverable auxiliary. The resulting diastereomers are then separated by crystallization.

-

Core Precursors: Ethyl 2-oxocyclopentanecarboxylate and a chiral amine, such as (S)-α-phenylethylamine.[9]

-

Mechanism & Rationale: The ketone precursor reacts with the chiral amine to form a mixture of diastereomeric enamines or iminium ions. Subsequent reduction, historically with reagents like sodium cyanoborohydride, proceeds with facial selectivity guided by the existing stereocenter of the α-phenylethyl group. The resulting diastereomeric amino esters can be separated due to their different physical properties, most effectively through fractional crystallization of a salt formed with a chiral acid, like dibenzoyl-D-tartaric acid.[9] This "double resolution" ensures exceptionally high stereochemical purity.

-

Field Insights: This strategy is highly effective for producing multidecagram quantities of all four stereoisomers of ACPC from a common precursor.[9][10] A key advantage is the avoidance of chromatography for purification of the key intermediate, relying instead on scalable crystallization.[9] Modern iterations of this method also seek to replace toxic reducing agents like NaBH₃CN with safer alternatives.[9]

Strategy 3: Enzymatic Kinetic Resolution

This approach leverages the high stereoselectivity of enzymes to separate a racemic mixture of cis-ACPC precursors.

-

Core Precursors: A racemic mixture of a cis-ACPC derivative, typically an ester (e.g., ethyl cis-2-aminocyclopentanecarboxylate).

-

Mechanism & Rationale: A lipase, such as Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic substrate much faster than the other.[11][12] For example, in an acylation reaction, the enzyme will selectively acylate the (1S,2R)-amino ester, leaving the desired (1R,2S)-amino ester unreacted. The reacted and unreacted components, now being different chemical species, can be easily separated.

-

Field Insights: Enzymatic resolutions offer mild reaction conditions and exceptional enantioselectivity (high E-values). However, the maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback for overall process efficiency unless an effective racemization and recycling process for the unwanted enantiomer is developed.

Comparative Summary

| Parameter | Asymmetric Michael Addition | Diastereoselective Reductive Amination | Enzymatic Kinetic Resolution |

| Key Precursor | Cyclopentene-1-carboxylate | Ethyl 2-oxocyclopentanecarboxylate | Racemic cis-ACPC Ester |

| Stereocontrol | High, established in one key step | High, via diastereomer separation | Excellent, enzyme-dependent |

| Scalability | Moderate; requires cryogenic conditions | High; relies on crystallization | Moderate to High |

| Yield | Good | Excellent (based on separated diastereomer) | Max. 50% (for one enantiomer) |

| Key Advantage | Direct asymmetric synthesis | Access to all stereoisomers; scalable | Mild conditions; high enantiopurity |

| Key Disadvantage | Cryogenic temps; strong base | Multi-step; requires chiral auxiliary | 50% theoretical yield limit |

Key Experimental Protocols & Workflows

The following protocols are synthesized from robust, scalable methods reported in peer-reviewed literature and represent self-validating systems for producing high-purity materials.

Workflow: Scalable Synthesis via Reductive Amination

This workflow details the path from the keto-ester precursor to the final, protected cis-(1R,2S)-ACPC, ready for use in peptide synthesis. The process leverages diastereomeric crystallization for purification.

Caption: Reductive amination workflow for scalable synthesis.

Protocol 3.1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid [9]

-

Part A: Reductive Amination & Resolution

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g) in dichloromethane (DCM), add (S)-α-phenylethylamine.

-

Cool the mixture and add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC/LCMS).

-

Perform an aqueous workup to isolate the crude diastereomeric mixture of amino esters.

-

Dissolve the crude product in hot acetonitrile and add a solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA).

-

Allow the solution to cool slowly to room temperature, then refrigerate for 12 hours to facilitate crystallization.

-

Filter the white precipitate, wash with cold acetonitrile, and dry to yield the pure (R,S,S)-2•(D)-DBTA salt.

-

-

Part B: Liberation, Deprotection, and Final Product Formation

-

Treat the tartrate salt (115 g) with a two-phase system of diethyl ether and aqueous potassium carbonate to liberate the free amino ester. Extract the aqueous phase and combine organic layers. Dry over Na₂SO₄ and concentrate to yield the free amine as a colorless liquid.

-

Dissolve the free amine in ethyl acetate and add a 33% solution of HBr in acetic acid. Evaporate to dryness to obtain the hydrobromide salt.

-

Subject the hydrobromide salt to hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1.05 atm) at 45 °C. This step removes the α-phenylethyl chiral auxiliary.

-

After filtration to remove the catalyst, concentrate the solution.

-

Add 10% aqueous HCl and heat the mixture at 60-70 °C for 12-16 hours to hydrolyze the ethyl ester.

-

Evaporate the solution to dryness and wash the solid residue with ice-cold acetone to yield pure (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride salt (yield: ~35 g).[9]

-

The Significance in Modern Drug Discovery

The rigid scaffold of cis-(1R,2S)-ACPC is more than just a synthetic curiosity; it provides tangible benefits in the design of next-generation therapeutics.

Constraining Peptides and Inducing Secondary Structure

When incorporated into a peptide sequence, β-amino acids like ACPC introduce an extra carbon into the backbone, making them resistant to degradation by common proteases. The cyclopentane ring severely restricts bond rotation, forcing the peptide backbone to adopt a well-defined conformation. This conformational rigidity can lock a peptide into its bioactive shape, enhancing its binding affinity for its target. Furthermore, oligomers of cyclic β-amino acids, known as foldamers, can form stable helical structures, providing a robust scaffold for mimicking α-helices involved in protein-protein interactions (PPIs).

Caption: Entropic advantage of constrained peptides in target binding.

A Scaffold for GABA Receptor Modulation

As a cyclic analogue of GABA, cis-ACPC and its derivatives are invaluable tools for neuroscience research. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for drugs treating anxiety, epilepsy, and insomnia.[7] The flexible nature of GABA allows it to adopt multiple conformations. By using rigid analogues like ACPC, researchers can probe which specific conformation is responsible for binding to and activating different GABA receptor subtypes (e.g., GABAᴀ, GABAʙ, GABAᴄ). This structure-activity relationship (SAR) data is crucial for designing new, more selective neuropharmacological agents with fewer side effects. Studies have shown that cyclopentane analogues of GABA indeed affect GABAᴄ receptors in a unique, stereospecific manner.[6]

Conclusion and Future Outlook

From its discovery as a natural antifungal agent to its current status as a high-value building block in medicinal chemistry, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid exemplifies the synergy between natural product chemistry and modern synthetic strategy. The development of scalable and reliable synthetic routes, particularly the diastereoselective reductive amination pathway, has made this molecule and its stereoisomers accessible for broad application. As the industry continues to tackle challenging targets like protein-protein interactions and seeks greater selectivity for CNS targets, the demand for conformationally constrained precursors like cis-ACPC is set to increase. Future research will likely focus on further optimizing synthetic routes through catalytic asymmetric methods and exploring novel derivatives to expand the chemical space for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids | Semantic Scholar [semanticscholar.org]

- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Understanding the chirality of (1R,2S) substituted cyclopentanes

An In-Depth Technical Guide to the Chirality and Analysis of (1R,2S)-Disubstituted Cyclopentanes

Executive Summary

The stereochemical architecture of therapeutic agents is a cornerstone of modern drug development, dictating efficacy, safety, and metabolic profiles. Within the vast landscape of cyclic scaffolds, substituted cyclopentanes are prevalent motifs in numerous biologically active compounds. Understanding and controlling their chirality is therefore of paramount importance. This technical guide provides a detailed exploration of the stereochemistry of (1R,2S)-disubstituted cyclopentanes. We delve into the foundational principles of cyclopentane conformation, the nuanced definition of chirality in these specific isomers, and the analytical methodologies essential for their separation and characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and practical understanding of this critical stereochemical class.

Foundational Principles of Cyclopentane Stereochemistry

A thorough understanding of the (1R,2S) configuration begins with an appreciation for the fundamental stereochemical properties of the cyclopentane ring. Unlike its six-membered counterpart, cyclohexane, which has a clear, low-energy chair conformation, cyclopentane is in a constant state of dynamic conformational flux.

The Non-Planar Nature of the Cyclopentane Ring

A planar cyclopentane structure would impose significant torsional strain from eclipsing C-H bonds and angle strain from deviating from the ideal sp³ bond angle of 109.5°.[1] To alleviate this strain, the ring puckers into non-planar conformations.[2][3] The two most commonly discussed conformations are the envelope (Cₛ symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C₂ symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[4]

The energy barrier between these conformations is exceptionally low, often less than 0.5 kcal/mol, leading to a rapid interconversion process known as pseudorotation .[5] This dynamic nature is critical, as the introduction of substituents can create energetic preferences for certain conformations, thereby influencing the molecule's overall shape and biological interactions.[3][5]

Stereoisomerism in 1,2-Disubstituted Cyclopentanes

When two substituents are placed on adjacent carbons (C1 and C2), several stereoisomers are possible. The primary distinction is between cis and trans isomers, which are diastereomers of each other.[6]

-

Cis Isomers: Both substituents are on the same face of the ring.

-

Trans Isomers: The substituents are on opposite faces of the ring.

The chirality of these isomers depends on the identity of the substituents:

-

Identical Substituents: If the two substituents are the same (e.g., 1,2-dimethylcyclopentane), the cis isomer possesses a plane of symmetry and is therefore an achiral meso compound .[7] The trans isomer lacks a plane of symmetry and exists as a pair of enantiomers.[7]

-

Different Substituents: If the substituents are different, both the cis and trans isomers are chiral and exist as pairs of enantiomers.[7]

The Cahn-Ingold-Prelog (CIP) System for Assigning Absolute Configuration

To unambiguously define a specific stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[8][9] This system assigns a priority (1-4, with 1 being the highest) to each group attached to a chiral center based on atomic number.[10][11] The molecule is then oriented so the lowest priority group (4) points away from the viewer. If the sequence from priority 1 → 2 → 3 is clockwise, the configuration is designated R (rectus); if it is counter-clockwise, it is S (sinister).[10]

The (1R,2S) Configuration: A Detailed Analysis

The designation (1R,2S) specifies the absolute configuration at carbons 1 and 2. By definition, this arrangement describes a trans relationship between the substituents.

Defining the (1R,2S) Stereoisomer: Chiral or Achiral?

The chirality of a (1R,2S)-disubstituted cyclopentane is a critical point that hinges entirely on the nature of the substituents at C1 and C2.

-

Case 1: Identical Substituents (e.g., (1R,2S)-cyclopentane-1,2-diol) In this scenario, the molecule possesses an internal plane of symmetry that bisects the C3-C4 and C5-C1 bonds (depending on the conformation). The R configuration at one center is mirrored by the S configuration at the other, making the molecule superimposable on its mirror image. Therefore, a (1R,2S)-disubstituted cyclopentane with identical substituents is an achiral meso compound .[12] Its mirror image is the exact same molecule, not an enantiomer.

-